

A Comparative Guide to iso-OMPA and Ethopropazine as Selective Butyrylcholinesterase Inhibitors

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Compound of Interest

Compound Name: *iso-OMPA*

Cat. No.: *B1202648*

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This guide provides a comprehensive comparison of two prominent selective butyrylcholinesterase (BuChE) inhibitors: tetraisopropyl pyrophosphoramidate (**iso-OMPA**) and ethopropazine. Tailored for researchers, scientists, and drug development professionals, this document delves into their inhibitory profiles, mechanisms of action, and the experimental protocols used for their characterization.

Inhibitor Performance: A Quantitative Overview

The following tables summarize the key quantitative data for **iso-OMPA** and ethopropazine, highlighting their potency and selectivity as BuChE inhibitors. It is important to note that the experimental conditions under which these values were determined may vary, impacting direct comparability.

Table 1: Inhibitory Potency against Butyrylcholinesterase (BuChE)

Inhibitor	Type of Inhibition	Potency (IC50/Ki)	Enzyme Source	Substrate	Reference
iso-OMPA	Irreversible	IC50: 9.84 μ M	Nile shrimp muscle	Propionylthiocholine	[1]
IC50: 11.42 μ M	Nile shrimp muscle	Butylthiocholine	[1]		
Ki: 0.6612 μ M	Nile shrimp muscle	Butylthiocholine	[1]		
Ethopropazine	Reversible	Ki: 88 nM (racemate)	Human	Acetylthiocholine	[2]
Ki: 61 nM (R-enantiomer)	Human	Acetylthiocholine	[2]		
Ki: 140 nM (S-enantiomer)	Human	Acetylthiocholine	[2]		
IC50: 210 nM	Not Specified	Not Specified	[3]		

Table 2: Selectivity Profile: BuChE vs. Acetylcholinesterase (AChE)

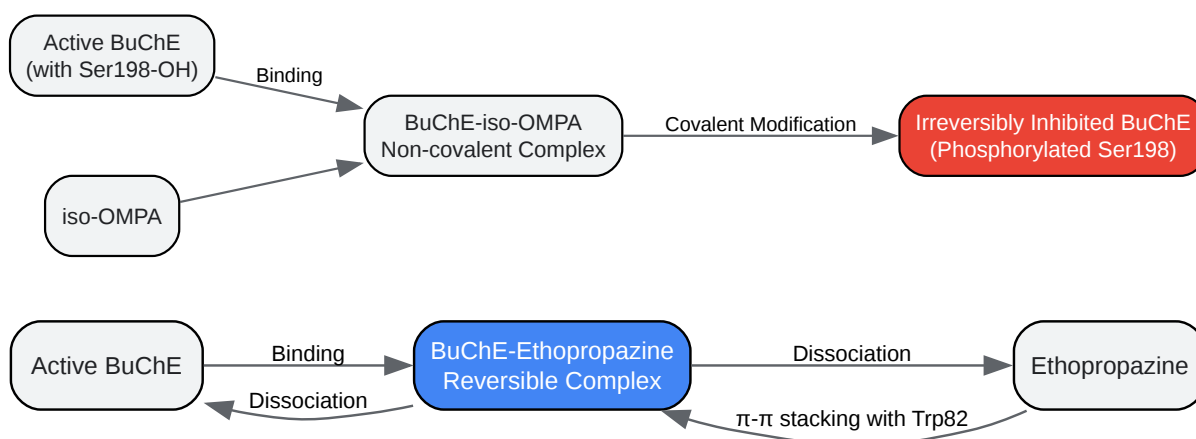
Inhibitor	Selectivity for BuChE	Comments	Reference
iso-OMPA	Highly Selective	Preferentially inhibits BuChE.[4]	[4]
Ethopropazine	Highly Selective	Poor inhibitor of AChE. The smaller active site gorge of AChE cannot accommodate the bulky ethopropazine molecule.[5][6]	[5][6]

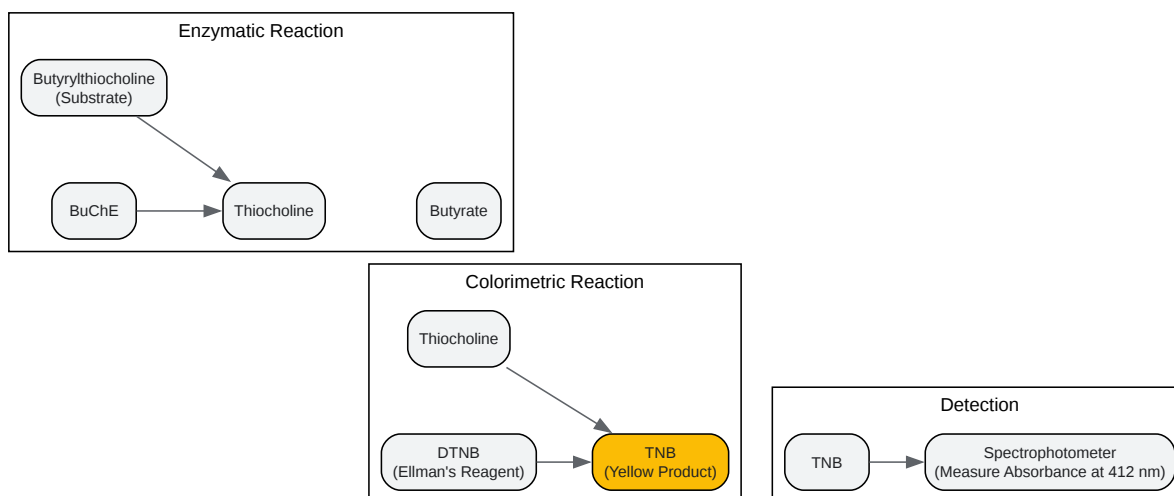
Mechanism of Action

The fundamental difference between **iso-OMPA** and ethopropazine lies in their mechanism of inhibiting BuChE.

iso-OMPA: The Irreversible Inhibitor

iso-OMPA is an organophosphate compound that acts as an irreversible inhibitor of BuChE.[7] Its mechanism involves the covalent modification of the active site of the enzyme. The phosphorus atom of **iso-OMPA** is attacked by the hydroxyl group of the catalytic serine residue (Ser198) in the BuChE active site. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.





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